4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)isoquinoline
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Overview
Description
4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)isoquinoline is an organic compound that features a boron-containing heterocycle. This compound is notable for its unique structure, which includes a dioxaborinane ring fused to an isoquinoline moiety. It is used in various chemical reactions and has applications in scientific research, particularly in organic synthesis and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)isoquinoline typically involves the reaction of isoquinoline derivatives with boronic acid or boronate esters. One common method includes the use of 5,5-dimethyl-1,3,2-dioxaborinane as a starting material, which reacts with isoquinoline under specific conditions to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)isoquinoline undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the boron atom acts as a Lewis acid.
Coupling Reactions: It is often used in Suzuki-Miyaura coupling reactions, where it reacts with aryl halides to form biaryl compounds.
Common Reagents and Conditions
Reagents: Common reagents include palladium catalysts, bases such as potassium carbonate, and solvents like toluene or ethanol.
Conditions: Typical conditions involve heating the reaction mixture to temperatures between 80-100°C under an inert atmosphere.
Major Products
The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and organic materials.
Scientific Research Applications
4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)isoquinoline has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.
Materials Science: The compound is employed in the development of new materials with unique electronic and optical properties.
Medicinal Chemistry: Researchers explore its potential in drug discovery and development, particularly in the synthesis of bioactive molecules.
Mechanism of Action
The mechanism of action of 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)isoquinoline involves its role as a boron-containing reagent. The boron atom in the dioxaborinane ring can coordinate with various nucleophiles, facilitating reactions such as coupling and substitution. This coordination ability makes it a versatile reagent in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)pyridine: Similar in structure but with a pyridine ring instead of an isoquinoline ring.
4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde: Contains a benzaldehyde moiety instead of an isoquinoline ring.
Uniqueness
4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)isoquinoline is unique due to its isoquinoline moiety, which imparts distinct electronic properties and reactivity compared to its analogs. This uniqueness makes it particularly valuable in the synthesis of complex organic molecules and materials with specific properties.
Properties
IUPAC Name |
4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)isoquinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BNO2/c1-14(2)9-17-15(18-10-14)13-8-16-7-11-5-3-4-6-12(11)13/h3-8H,9-10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQEZCUCPPAKCLQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=CN=CC3=CC=CC=C23 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80383560 |
Source
|
Record name | 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)isoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80383560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
844891-01-6 |
Source
|
Record name | 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)isoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80383560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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